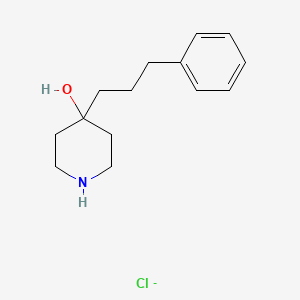
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride is a chemical compound with the molecular formula C14H22ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride typically involves the reaction of piperidine with 3-phenylpropyl chloride in the presence of a base, followed by hydroxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may also include purification steps such as crystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted piperidinium derivatives .
Scientific Research Applications
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-phenylpiperidinium chloride
- 4-Hydroxy-4-(2-phenylethyl)piperidinium chloride
- 4-Hydroxy-4-(4-phenylbutyl)piperidinium chloride
Uniqueness
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
83763-30-8 |
|---|---|
Molecular Formula |
C14H21ClNO- |
Molecular Weight |
254.77 g/mol |
IUPAC Name |
4-(3-phenylpropyl)piperidin-4-ol;chloride |
InChI |
InChI=1S/C14H21NO.ClH/c16-14(9-11-15-12-10-14)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15-16H,4,7-12H2;1H/p-1 |
InChI Key |
JHZAIYJHRWJBPJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CNCCC1(CCCC2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















